molecular formula C21H17F3N4O3 B10965114 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10965114
M. Wt: 430.4 g/mol
InChI Key: ZHEZPEOYDZHEFU-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes an indole moiety, a trifluoromethylphenyl group, and an oxadiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Coupling of the Indole and Oxadiazole Moieties: The final step involves the coupling of the indole moiety with the oxadiazole ring through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring contributes to its rigidity and electronic properties. These features make the compound particularly valuable for specific applications in scientific research and drug development.

Properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H17F3N4O3/c1-30-15-6-7-17-16(10-15)13(11-26-17)8-9-25-19(29)20-27-18(28-31-20)12-2-4-14(5-3-12)21(22,23)24/h2-7,10-11,26H,8-9H2,1H3,(H,25,29)

InChI Key

ZHEZPEOYDZHEFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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